molecular formula C6H8N2O3S B2966442 Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate CAS No. 2138513-04-7

Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

Cat. No.: B2966442
CAS No.: 2138513-04-7
M. Wt: 188.2
InChI Key: UQTAUETVIPEJEV-UHFFFAOYSA-N
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Description

Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate (CAS: 1598205-76-5) is an organosulfur compound with the molecular formula C₅H₆N₂O₃S and a molecular weight of 174.18 g/mol . It features a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and an oxyacetate ester at position 5.

Properties

IUPAC Name

methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-4-7-6(12-8-4)11-3-5(9)10-2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTAUETVIPEJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-ol with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes. The thiadiazole ring can interact with proteins and nucleic acids, leading to the disruption of their normal functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and bioactivity.

Structural Variations in the Thiadiazole Core

1,2,4-Thiadiazole vs. 1,2,3-Thiadiazole Derivatives
  • Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate (CAS: N/A) replaces the 1,2,4-thiadiazole with a 1,2,3-isomer, introducing a sulfanyl group and dichlorophenyl substituent.
  • The dichlorophenyl group enhances lipophilicity (logP >3), which may improve membrane permeability but reduce aqueous solubility .
Methylthio vs. Oxy Substituents
  • Ethyl 2-(2-(3-(methylthio)-1,2,4-thiadiazol-5-ylthio)acetamido)-4-phenylthiazole-5-carboxylate (CAS: 879073-81-1) incorporates a methylthio group at position 3 and a thioether linkage. The thioether increases molecular weight (452.59 g/mol ) and introduces steric bulk, which may hinder enzymatic hydrolysis compared to the oxyacetate ester in the target compound .

Functional Group Modifications

Ester vs. Carboxylic Acid Derivatives
  • The sodium salt sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate (CAS: N/A) replaces the methyl ester with a carboxylate anion. This ionic form significantly improves aqueous solubility (>50 mg/mL) but limits blood-brain barrier penetration .
  • The target compound’s ester group balances lipophilicity (logP ~1.5) and hydrolytic activation, making it a versatile intermediate for prodrug design .
Amino vs. Oxy Linkages
  • {2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl}methanol (CAS: N/A) substitutes the oxyacetate with an amino group and cyclopentylmethanol.
Enzyme Binding and Selectivity
  • The sodium salt derivative () demonstrated superior intermolecular interaction energies with target enzymes (ΔG < -9.5 kcal/mol), attributed to its triazole-thiadiazole hybrid structure and ionic character .
  • In contrast, the target compound’s simpler structure may exhibit broader but less specific bioactivity, common in early-stage pharmacophores .
Antimicrobial and Anticancer Potential
  • Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate (CAS: N/A), a triazole derivative, shows antifungal activity (MIC: 8 µg/mL against Candida albicans), highlighting the importance of heterocyclic diversity in bioactivity .
  • The dichlorophenyl-substituted thiadiazole () exhibits antiproliferative effects (IC₅₀: 12 µM in HeLa cells), likely due to the electron-withdrawing chlorine atoms enhancing electrophilic reactivity .

Data Tables

Table 1: Physicochemical and Structural Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents logP (Predicted) Bioactivity Highlights
Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate C₅H₆N₂O₃S 174.18 Methyl, oxyacetate ester 1.5 Prodrug potential
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate C₁₉H₁₅N₅O₂S₃Na 488.51 Sodium carboxylate, triazole -0.8 High enzyme affinity (ΔG < -9.5 kcal/mol)
Ethyl 2-(2-(3-(methylthio)-1,2,4-thiadiazol-5-ylthio)acetamido)-4-phenylthiazole-5-carboxylate C₁₇H₁₆N₄O₃S₄ 452.59 Methylthio, thioether, phenyl 3.2 Enhanced lipophilicity

Biological Activity

Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiadiazole moiety, which is known for its diverse biological properties. The compound's structure can be represented as follows:

C9H10N2O3S\text{C}_9\text{H}_{10}\text{N}_2\text{O}_3\text{S}

This structure contributes to its interaction with various biological targets, influencing its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiadiazole ring is known to exhibit:

  • Antimicrobial Activity : Compounds containing thiadiazole have shown effectiveness against various microbial strains. For instance, studies have reported significant inhibition of Mycobacterium tuberculosis by similar derivatives .
  • Anticancer Properties : Thiadiazole derivatives have been investigated for their potential in cancer therapy. They may induce apoptosis in cancer cells by modulating cellular pathways .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Effectiveness Reference
AntimicrobialInhibition of M. tuberculosis (up to 96% at certain concentrations)
AnticancerInduction of apoptosis in cancer cell lines
AntifungalEffective against various fungi
InsecticidalActivity against agricultural pests

Case Studies and Research Findings

  • Antimicrobial Activity : In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against Mycobacterium tuberculosis H37Rv strain, with inhibition rates reaching up to 96% at a concentration of 250 µg/mL .
  • Anticancer Potential : A study highlighted that derivatives of thiadiazole showed promising results in inducing apoptosis in various cancer cell lines. The mechanism involved the modulation of key signaling pathways associated with cell survival and proliferation .
  • Insecticidal Properties : Research has indicated that compounds similar to this compound possess insecticidal properties, making them candidates for agricultural applications .

Q & A

Q. What are the key synthetic routes for Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate?

The synthesis typically involves multi-step reactions starting with nucleophilic substitution or cyclization. For example:

  • Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazides or reaction of hydrazides with isothiocyanates .
  • Step 2 : Alkylation or esterification to introduce the methyl acetate group. Sodium monochloroacetate is often used to react with thiol intermediates in aqueous media .
  • Step 3 : Acidification (e.g., acetic acid) to yield the final ester .
    Validation via elemental analysis, IR, and NMR is critical to confirm purity and structure .

Q. Which spectroscopic methods are essential for structural confirmation?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O ester stretch at ~1700–1750 cm⁻¹, thiadiazole ring vibrations) .
  • ¹H/¹³C NMR : Confirms proton environments (e.g., methyl groups at δ ~2.5 ppm, ester OCH₃ at δ ~3.7 ppm) and carbon backbone .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .
  • Chromatography : Ensures purity via HPLC or TLC .

Q. How is crystallographic analysis applied to this compound?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL resolves bond lengths, angles, and intermolecular interactions. For example:

  • SHELX software refines crystallographic data to determine space groups and hydrogen bonding .
  • High-resolution data (>1.0 Å) improves accuracy, especially for light atoms like sulfur in the thiadiazole ring .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency for thiadiazole formation .
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) or microwave irradiation to accelerate reactions and reduce side products .
  • Temperature Control : Lower temperatures (~0–5°C) minimize ester hydrolysis during synthesis .

Q. How do structural modifications influence biological activity?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., halogens) on the thiadiazole ring enhances antimicrobial activity by altering electron density .
  • Salt Formation : Inorganic salts (e.g., Na⁺, K⁺) improve solubility for in vitro assays, while organic bases (e.g., morpholine) enhance bioavailability .
  • Molecular Docking : Computational modeling predicts interactions with target enzymes (e.g., binding to LRRK2 kinase for neurodegenerative studies) .

Q. How to resolve contradictions in spectroscopic or crystallographic data?

  • Cross-Validation : Combine multiple techniques (e.g., IR + NMR + SC-XRD) to confirm assignments. For example, discrepancies in ester C=O signals may arise from polymorphism, resolved via SC-XRD .
  • Dynamic NMR : Assess rotational barriers or tautomerism in solution that may cause splitting of peaks .

Q. What challenges arise in purity analysis, and how are they addressed?

  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted thiol intermediates) .
  • Quantitative Analysis : UV-Vis spectrophotometry at λmax (~250–300 nm) quantifies purity, validated against calibration curves .

Q. How can computational methods guide derivative design?

  • QSAR Modeling : Predicts bioactivity by correlating substituent descriptors (e.g., logP, polar surface area) with experimental results .
  • DFT Calculations : Optimize geometries and predict spectral properties (e.g., NMR chemical shifts) .

Q. What are the stability considerations under varying conditions?

  • Thermal Stability : TGA/DSC analysis reveals decomposition points (~150–200°C) .
  • Hydrolytic Stability : Monitor ester hydrolysis in aqueous buffers (pH 2–12) via LC-MS .

Q. How is the compound applied in pharmacological studies?

  • Antimicrobial Assays : Test against Gram-positive bacteria (e.g., S. aureus) using MIC protocols .
  • Enzyme Inhibition : Screen against kinases (e.g., LRRK2) using fluorescence polarization assays .

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